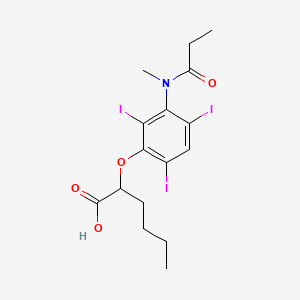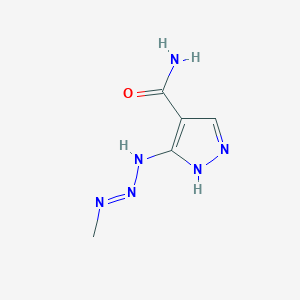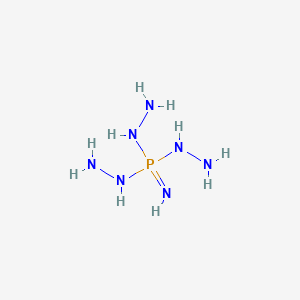
Phosphorimidic trihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphorimidic trihydrazide is a compound that belongs to the class of phosphoramides It is characterized by the presence of a phosphorus atom bonded to three hydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphorimidic trihydrazide can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Phosphorimidic trihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxide.
Reduction: Reduction reactions can convert it into different phosphoramide derivatives.
Substitution: It can participate in substitution reactions where one or more hydrazide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Scientific Research Applications
Phosphorimidic trihydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphoramide compounds.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential antimicrobial and anticancer properties.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which phosphorimidic trihydrazide exerts its effects involves interactions with various molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its ability to undergo oxidation and reduction reactions allows it to participate in redox processes within cells.
Comparison with Similar Compounds
Phosphorimidic trihydrazide can be compared with other similar compounds, such as:
Phosphoramide: Both compounds contain a phosphorus-nitrogen bond, but phosphoramide lacks the hydrazide groups.
Phosphorothioamide: This compound contains a sulfur atom in place of one of the oxygen atoms in this compound.
Hydrazones: These compounds contain a carbon-nitrogen double bond, but lack the phosphorus atom present in this compound.
This compound is unique due to its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
34858-93-0 |
|---|---|
Molecular Formula |
H10N7P |
Molecular Weight |
139.10 g/mol |
IUPAC Name |
dihydrazinylphosphinimylhydrazine |
InChI |
InChI=1S/H10N7P/c1-5-8(4,6-2)7-3/h1-3H2,(H4,4,5,6,7) |
InChI Key |
WXZLAYKHNRZEQM-UHFFFAOYSA-N |
Canonical SMILES |
NNP(=N)(NN)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


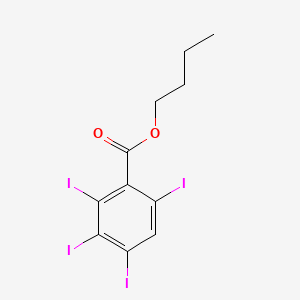
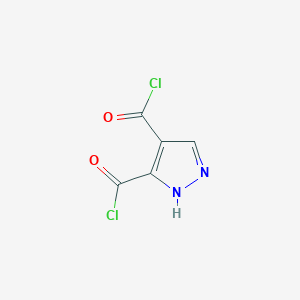
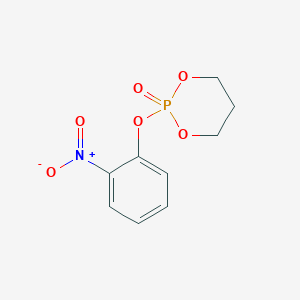
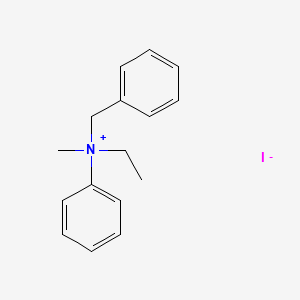

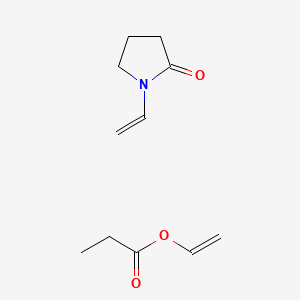

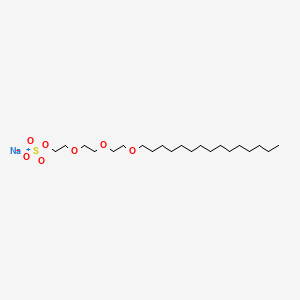
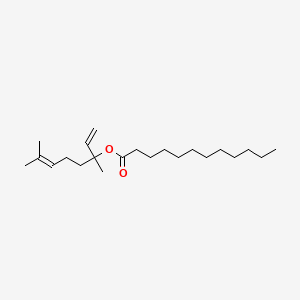
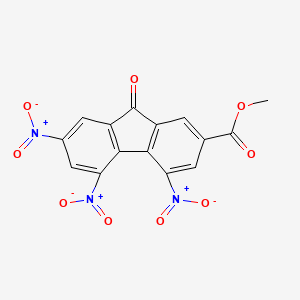
![1,1'-[(Chloromethylene)bis(oxy)]bis(4-chlorobenzene)](/img/structure/B14695642.png)

